molecular formula C25H29ClN2O4 B585199 N-Methyl Carvedilol Hydrochloride CAS No. 1346599-33-4

N-Methyl Carvedilol Hydrochloride

カタログ番号: B585199
CAS番号: 1346599-33-4
分子量: 456.967
InChIキー: FERDKVPPAFYQOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

N-Methyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学的研究の応用

N-Methyl Carvedilol Hydrochloride has diverse applications in scientific research:

類似化合物との比較

N-Methyl Carvedilol Hydrochloride is unique due to its additional methyl group, which may enhance its pharmacological properties compared to Carvedilol. Similar compounds include:

This compound’s uniqueness lies in its potential anticancer activity, which is not a primary feature of the other similar compounds .

生物活性

N-Methyl Carvedilol Hydrochloride is a derivative of carvedilol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound functions primarily as a non-selective beta-adrenergic antagonist , blocking β1 and β2 receptors, as well as α1-adrenergic receptors. This blockade leads to various physiological effects, including:

  • Reduction in Heart Rate : By inhibiting norepinephrine binding to adrenergic receptors, it decreases heart rate and myocardial contractility.
  • Vasodilation : The α1-blocking activity results in vasodilation, further contributing to reduced blood pressure .
  • Antioxidant Properties : The compound exhibits reactive oxygen species (ROS) scavenging capabilities, which may protect against oxidative stress-related damage in cardiovascular tissues .

Cardiovascular Benefits

Clinical studies have demonstrated that carvedilol significantly reduces morbidity and mortality in patients with chronic heart failure. In a controlled trial involving 1,094 patients, carvedilol treatment was associated with a 65% reduction in mortality risk compared to placebo and a 27% reduction in hospitalization for cardiovascular causes . These findings suggest that this compound may retain similar benefits due to its structural similarity to carvedilol.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties , particularly against lung and prostate cancers. Preliminary studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further investigation in oncology.

Study on Bioavailability

A recent study evaluated the transdermal delivery of carvedilol using microneedle patches. The results showed that the bioavailability of carvedilol from the microneedle patch was 2.82-fold higher than traditional formulations, indicating enhanced absorption and therapeutic efficacy . This method could be applied to this compound to improve patient compliance and treatment outcomes.

Metabolomic Profiling

Research utilizing gas chromatography-mass spectrometry (GC-MS) has provided insights into the cellular responses elicited by carvedilol enantiomers. The study identified metabolites involved in vascular smooth muscle contraction pathways, highlighting the potential for this compound to modulate nitric oxide production and vascular remodeling processes .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to its parent compound, carvedilol:

Property/ActivityThis compoundCarvedilol
Mechanism of ActionNon-selective β-blockerNon-selective β-blocker
Antioxidant ActivityYesYes
Anticancer ActivityPotentialLimited evidence
Cardiovascular BenefitsExpected similar effectsProven efficacy
BioavailabilityEnhanced via novel delivery methodsStandard formulations

特性

CAS番号

1346599-33-4

分子式

C25H29ClN2O4

分子量

456.967

IUPAC名

1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H

InChIキー

FERDKVPPAFYQOZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

同義語

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride;  N-Methyl CRV Hydrochloride; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。